Cas no 4027-57-0 (Ethyl 5-methyl-1H-pyrazole-3-carboxylate)

Ethyl 5-methyl-1H-pyrazole-3-carboxylate structure
4027-57-0 structure
Product name:Ethyl 5-methyl-1H-pyrazole-3-carboxylate
CAS No:4027-57-0
MF:C7H10N2O2
MW:154.166501522064
MDL:MFCD00233455
CID:44680
PubChem ID:77645

Ethyl 5-methyl-1H-pyrazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-methylpyrazole-5-carboxylate
    • 3-Methylpyrazole-5-carboxylic acid ethyl ester
    • Ethyl 3-methyl-1H-pyrazole-5-carboxylate
    • 5-Methyl-2H-pyrazole-3-carboxylic acid ethyl ester
    • Ethyl 3-Methyl-5-pyrazolecarboxylate
    • Ethyl 5-methyl-1H-pyrazole-3-carboxylate
    • 3-carboxyethyl-5-methylpyrazole
    • 3-Ethoxycarbonyl-5-methylpyrazole
    • 3-methyl-5-carboxyethylpyrazole
    • 5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
    • AKOS PAO-0427
    • ethyl 5(3)-methylpyrazole-3(5)-carboxylate
    • ETHYL 5-METHYL-2H-PYRAZOLE-3-CARBOXYLATE
    • Pyrazole-3(or5)-carboxylic acid, 5(or 3)-methyl-, ethyl ester (6CI,7CI)
    • Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester (8CI)
    • 5-Methylpyrazole-3-carboxylic acid ethyl ester
    • Ethyl5-methylpyrazole-3-carboxylate
    • NSC 44006
    • NSC 62433
    • 5-Methyl-1H-pyrazole-3-carboxylic acid ethylester
    • Ethyl3-methyl-5-pyrazolecarboxylate
    • 3-Methyl-1H-pyrazole-5-carboxylic acid ethyl ester
    • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester
    • Ethyl3-methylpyrazole-5-carboxylate
    • ethyl 5-methyl-4H-pyrazole-3-carboxylate
    • BOTXQJAHRCGJEG-UHFFFAOYSA-N
    • NSC44006
    • SCHEMBL970232
    • ethyl-5-methylpyrazole-3-carboxylate
    • A825024
    • MFCD00052514
    • AKOS003673209
    • HMS1669K06
    • 3-Pyrazolecarboxylic acid, 5-methyl-, ethyl ester
    • EINECS 223-702-0
    • NCIOpen2_000243
    • E1100
    • ethyl-3-methylpyrazole-5-carboxylate
    • A861624
    • CS-W009280
    • MFCD00233455
    • NSC62433
    • Ethyl 5-methylpyrazole-3-carboxylate
    • HY-34027
    • SB12165
    • EN300-31504
    • AG-664/25003391
    • 1226862-09-4
    • SY003120
    • 4,5-Diphenyl-2-oxazolepropanoicacid\\Oxaprozin
    • NS00030755
    • Ethyl3-methyl-1H-pyrazole-5-carboxylate
    • DTXSID50193259
    • SDCCGMLS-0066251.P001
    • Ethyl 3-methylpyrazole-5-carboxylate, 98%
    • BB 0258965
    • ethyl 5-methyl-4H-pyrazole-3-carboxylate;Ethyl 3-methylpyrazole-5-carboxylate
    • A6742
    • NSC-62433
    • FS-2411
    • BB 0253981
    • 3(5)-methyl-5(3)-ethoxycarbonylpyrazole
    • CHEMBL4635398
    • UNII-55U2A7EN9X
    • 55U2A7EN9X
    • 4027-57-0
    • NSC-44006
    • BCP17014
    • ethyl-3-methyl-1H-pyrazole-5-carboxylate
    • Z335451448
    • AM20100073
    • J-521317
    • BDBM50540688
    • FT-0616111
    • Ethyl 5-methyl-1H-pyrazole-3-carboxylate #
    • AC-2850
    • 3-methyl-2H-pyrazole-5-carboxylic acid ethyl ester
    • AKOS004909943
    • AS-5498
    • STK365159
    • DB-031083
    • ALBB-028894
    • BBL008948
    • MDL: MFCD00233455
    • Inchi: 1S/C7H10N2O2/c1-3-11-7(10)6-4-5(2)8-9-6/h4H,3H2,1-2H3,(H,8,9)
    • InChI Key: BOTXQJAHRCGJEG-UHFFFAOYSA-N
    • SMILES: O(C([H])([H])C([H])([H])[H])C(C1C([H])=C(C([H])([H])[H])N([H])N=1)=O
    • BRN: 4192

Computed Properties

  • Exact Mass: 154.07400
  • Monoisotopic Mass: 154.074227566 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Molecular Weight: 154.17
  • Tautomer Count: 4
  • Topological Polar Surface Area: 55
  • Surface Charge: 0

Experimental Properties

  • Density: 1.171
  • Melting Point: 80-84 °C (lit.)
  • Boiling Point: 299.1°C at 760 mmHg
  • Flash Point: 134.7℃
  • Refractive Index: 1.54
  • PSA: 54.98000
  • LogP: 0.89480

Ethyl 5-methyl-1H-pyrazole-3-carboxylate Security Information

  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: R36/37/38
  • Safety Instruction: S26-S37/39
  • Hazardous Material Identification: Xi
  • Storage Condition:Sealed in dry,Room Temperature
  • Risk Phrases:R36/37/38
  • HazardClass:IRRITANT
  • Safety Term:S26;S37/39

Ethyl 5-methyl-1H-pyrazole-3-carboxylate Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Ethyl 5-methyl-1H-pyrazole-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-31504-0.05g
ethyl 3-methyl-1H-pyrazole-5-carboxylate
4027-57-0 95%
0.05g
$19.0 2023-09-05
Enamine
EN300-31504-0.5g
ethyl 3-methyl-1H-pyrazole-5-carboxylate
4027-57-0 95%
0.5g
$21.0 2023-09-05
Enamine
EN300-31504-5.0g
ethyl 3-methyl-1H-pyrazole-5-carboxylate
4027-57-0 95%
5g
$40.0 2023-05-03
Apollo Scientific
OR4697-5g
Ethyl 3-methyl-1H-pyrazole-5-carboxylate
4027-57-0
5g
£18.00 2025-02-20
eNovation Chemicals LLC
D553823-5g
Ethyl 5-Methyl-1H-pyrazole-3-carboxylate
4027-57-0 97%
5g
$238 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E156392-10g
Ethyl 5-methyl-1H-pyrazole-3-carboxylate
4027-57-0 >98.0%(GC)
10g
¥97.90 2023-09-03
Enamine
EN300-31504-10.0g
ethyl 3-methyl-1H-pyrazole-5-carboxylate
4027-57-0 95%
10g
$66.0 2023-05-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E156392-5G
Ethyl 5-methyl-1H-pyrazole-3-carboxylate
4027-57-0 >98.0%(GC)
5g
¥66.90 2023-09-03
Fluorochem
047543-5g
Ethyl 5-methyl-1H-pyrazole-3-carboxylate
4027-57-0 97%
5g
£24.00 2022-03-01
Fluorochem
009934-10g
Ethyl 3-methyl-1H-pyrazole-5-carboxylate
4027-57-0 95%+
10g
£45.00 2021-07-03

Ethyl 5-methyl-1H-pyrazole-3-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:4027-57-0)Ethyl 5-methyl-1H-pyrazole-3-carboxylate
Order Number:A825024
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 05:21
Price ($):409.0

Ethyl 5-methyl-1H-pyrazole-3-carboxylate Related Literature

Additional information on Ethyl 5-methyl-1H-pyrazole-3-carboxylate

Ethyl 5-methyl-1H-pyrazole-3-carboxylate (CAS No. 4027-57-0): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Ethyl 5-methyl-1H-pyrazole-3-carboxylate (CAS No. 4027-57-0) is a significant intermediate in the realm of pharmaceutical synthesis, playing a pivotal role in the development of various therapeutic agents. This compound, characterized by its pyrazole core structure, has garnered considerable attention due to its structural versatility and functional adaptability, making it a valuable building block in medicinal chemistry.

The Ethyl 5-methyl-1H-pyrazole-3-carboxylate molecule is structurally unique, featuring a five-membered heterocyclic ring with a carboxylate ester group at the 3-position and a methyl substituent at the 5-position. This configuration provides multiple sites for chemical modification, enabling the synthesis of a diverse array of derivatives with tailored pharmacological properties. The presence of the ester group not only facilitates further functionalization but also enhances solubility and bioavailability, making it an attractive candidate for drug development.

In recent years, there has been a surge in research focusing on heterocyclic compounds due to their wide-ranging biological activities. Pyrazole derivatives, in particular, have shown promise in various therapeutic areas, including anti-inflammatory, antiviral, anticancer, and antimicrobial applications. The Ethyl 5-methyl-1H-pyrazole-3-carboxylate (CAS No. 4027-57-0) derivative has been extensively studied for its potential as a precursor in the synthesis of novel drug candidates.

One of the most compelling aspects of Ethyl 5-methyl-1H-pyrazole-3-carboxylate is its role in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in various diseases, including cancer. By targeting specific kinases, researchers aim to develop drugs that can modulate these pathways effectively. The pyrazole core of this compound provides a scaffold that can be modified to interact with kinase active sites, leading to the development of potent inhibitors.

Recent studies have highlighted the importance of Ethyl 5-methyl-1H-pyrazole-3-carboxylate in the synthesis of antiviral agents. The ability to modify the pyrazole ring allows for the creation of derivatives that can inhibit viral replication by targeting essential viral enzymes or proteins. For instance, modifications at the 3-position and 5-position can enhance binding affinity to viral proteases or polymerases, thereby disrupting viral life cycles.

The compound's versatility also extends to its application in anti-inflammatory drug development. Inflammatory processes are central to many chronic diseases, and inhibiting key inflammatory mediators can lead to significant therapeutic benefits. Pyrazole derivatives have been shown to modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The structural features of Ethyl 5-methyl-1H-pyrazole-3-carboxylate make it an ideal candidate for designing molecules that can selectively target these inflammatory pathways.

In addition to its pharmaceutical applications, Ethyl 5-methyl-1H-pyrazole-3-carboxylate has found utility in agrochemical research. Pyrazole derivatives have been explored as herbicides and fungicides due to their ability to disrupt essential plant or fungal metabolic pathways. The structural flexibility of this compound allows for the design of derivatives that can effectively inhibit target enzymes while minimizing toxicity to non-target organisms.

The synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate (CAS No. 4027-57-0) typically involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include condensation reactions between appropriate precursors followed by esterification steps. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications.

The growing interest in sustainable chemistry has also influenced the synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Researchers are increasingly focusing on developing greener synthetic routes that minimize waste and reduce environmental impact. Catalytic methods and solvent-free reactions are being explored as alternatives to traditional synthetic approaches, aligning with global efforts to promote sustainable chemical practices.

In conclusion, Ethyl 5-methyl-1H-pyrazole-3-carboxylate (CAS No. 4027-57-0) is a multifaceted intermediate with broad applications in pharmaceuticals and agrochemicals. Its structural versatility and functional adaptability make it a valuable tool for medicinal chemists seeking to develop novel therapeutic agents. As research continues to uncover new applications and synthetic methodologies, this compound is poised to remain a cornerstone in modern chemical synthesis.

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